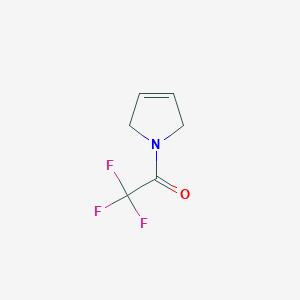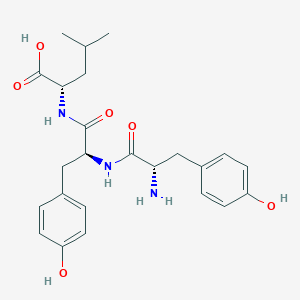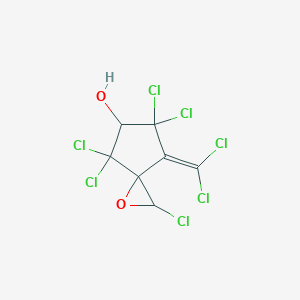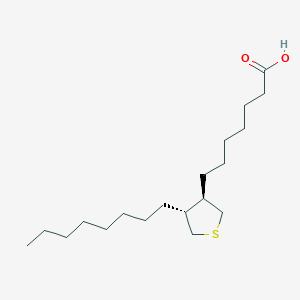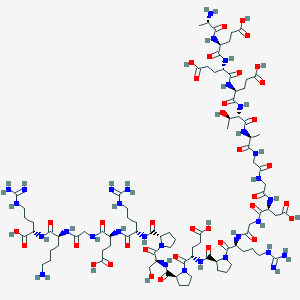
Pro-opiomelanocortin joining peptide(77-97)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pro-opiomelanocortin joining peptide (77-97), also known as joining peptide (JP), is a neuropeptide that is derived from the precursor protein pro-opiomelanocortin (POMC). POMC is a large protein that is processed into several smaller peptides, including JP, which is located at the C-terminus of the protein. JP has been found to have various physiological and biochemical effects, making it an interesting target for scientific research.
Mécanisme D'action
JP is believed to exert its effects by binding to melanocortin receptors (MCRs), which are G protein-coupled receptors that are widely expressed in the brain and other tissues. Specifically, JP has been found to bind to the MC2R subtype of MCRs, which are primarily expressed in the adrenal gland and are responsible for stimulating cortisol production. By inhibiting MC2R activation, JP reduces cortisol production and thereby modulates the activity of the HPA axis.
Effets Biochimiques Et Physiologiques
In addition to its effects on the HPA axis, JP has been found to have other biochemical and physiological effects. For example, JP has been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6), from immune cells. This suggests that JP may have anti-inflammatory properties, which could be beneficial for conditions characterized by chronic inflammation, such as autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying JP is that it is relatively easy to synthesize and purify, making it readily available for laboratory experiments. Additionally, JP has been well-characterized in terms of its biochemical and physiological effects, making it a useful tool for investigating the mechanisms underlying these effects. However, one limitation of studying JP is that it is a relatively small peptide, which may limit its potential for therapeutic development.
Orientations Futures
There are several future directions for research on JP. One area of interest is the potential therapeutic applications of JP for conditions characterized by HPA axis dysregulation, such as depression and anxiety. Another area of interest is the role of JP in modulating immune function, particularly in the context of chronic inflammation. Additionally, further studies are needed to elucidate the precise mechanisms underlying the effects of JP on the HPA axis and other physiological systems.
Méthodes De Synthèse
JP can be synthesized using solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. The process typically begins with the attachment of the first amino acid to a solid support, followed by the addition of subsequent amino acids. After the peptide chain is complete, it can be cleaved from the solid support and purified using various chromatographic techniques.
Applications De Recherche Scientifique
JP has been studied for its potential role in modulating the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a critical role in the body's response to stress. Specifically, JP has been found to inhibit the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, which in turn reduces the production of cortisol from the adrenal glands. This suggests that JP may have therapeutic potential for conditions characterized by HPA axis dysregulation, such as depression and anxiety.
Propriétés
Numéro CAS |
123723-76-2 |
|---|---|
Nom du produit |
Pro-opiomelanocortin joining peptide(77-97) |
Formule moléculaire |
C89H145N31O36 |
Poids moléculaire |
2225.3 g/mol |
Nom IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C89H145N31O36/c1-42(91)70(139)109-48(20-25-64(129)130)76(145)111-49(21-26-65(131)132)77(146)112-50(22-27-66(133)134)78(147)117-69(44(3)122)82(151)105-43(2)71(140)102-37-59(123)101-38-60(124)108-54(36-68(137)138)73(142)104-40-62(126)107-51(14-7-31-99-88(94)95)83(152)118-33-9-17-57(118)80(149)114-52(23-28-67(135)136)84(153)119-34-10-18-58(119)81(150)116-55(41-121)85(154)120-35-11-16-56(120)79(148)113-46(13-6-30-98-87(92)93)75(144)110-47(19-24-63(127)128)72(141)103-39-61(125)106-45(12-4-5-29-90)74(143)115-53(86(155)156)15-8-32-100-89(96)97/h42-58,69,121-122H,4-41,90-91H2,1-3H3,(H,101,123)(H,102,140)(H,103,141)(H,104,142)(H,105,151)(H,106,125)(H,107,126)(H,108,124)(H,109,139)(H,110,144)(H,111,145)(H,112,146)(H,113,148)(H,114,149)(H,115,143)(H,116,150)(H,117,147)(H,127,128)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,155,156)(H4,92,93,98)(H4,94,95,99)(H4,96,97,100)/t42-,43-,44+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,69-/m0/s1 |
Clé InChI |
WKYPKQRWPPXGPY-PYQFHIGGSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)N)O |
SMILES |
CC(C(C(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)N)O |
SMILES canonique |
CC(C(C(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)N)O |
Autres numéros CAS |
123723-76-2 |
Séquence |
AEEETAGGDGRPEPSPREGKR |
Synonymes |
COOH-terminally amidated rat JP joining peptide pro-ACTH-endorphin POMJP(77-97) pro-opiomelanocortin joining peptide(77-97) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



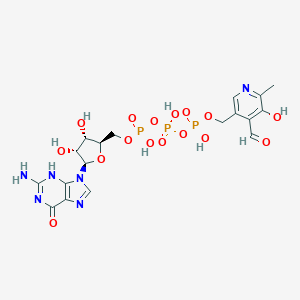
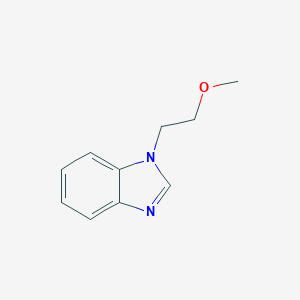
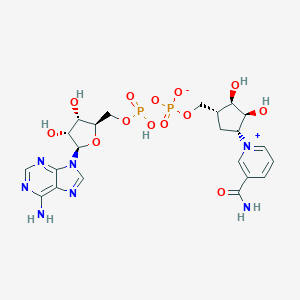
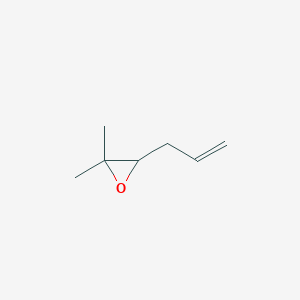
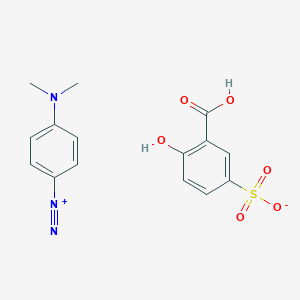
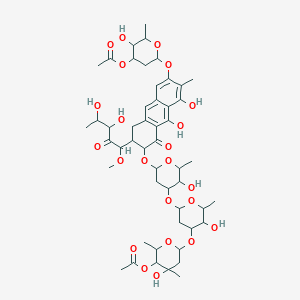
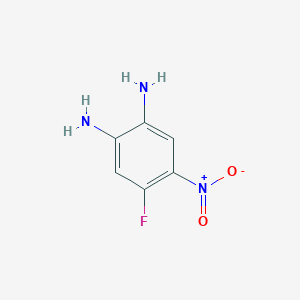
![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B55509.png)

